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Compound of Interest

Compound Name:
2-(4-Chlorophenoxy)-2-

methylpropanamide

CAS No.: 5658-61-7

Cat. No.: B1197446 Get Quote

From Fibrate Prototype to E3 Ligase Ligand: A Structural & Functional Analysis

Executive Summary
2-(4-Chlorophenoxy)-2-methylpropanamide (CAS: 5658-61-7), commonly known as

Clofibramide, occupies a unique dual position in pharmaceutical history. Originally synthesized

in the 1960s as part of the Imperial Chemical Industries (ICI) screening program that led to the

discovery of fibrates, it was long regarded primarily as a stable metabolic precursor to clofibric

acid. However, recent chemoproteomic profiling in 2026 has radically repositioned this scaffold.

No longer viewed solely as a PPAR-alpha agonist prodrug, Clofibramide has emerged as a

direct ligand for SYVN1 (Synoviolin), an E3 ubiquitin ligase, opening new avenues for Targeted

Protein Degradation (TPD) and PROTAC development.

This guide analyzes the synthesis, historical pharmacology, and the newly discovered E3 ligase

binding properties of Clofibramide.

Chemical Identity & Synthesis
Clofibramide is the primary amide derivative of clofibric acid. Its physicochemical profile is

characterized by higher hydrolytic stability compared to its ester counterpart (Clofibrate).
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Property Value

IUPAC Name 2-(4-Chlorophenoxy)-2-methylpropanamide

Common Name Clofibramide

Molecular Formula C₁₀H₁₂ClNO₂

Molecular Weight 213.66 g/mol

CAS Number 5658-61-7

Key Functional Groups Phenoxy ether, Gem-dimethyl, Primary Amide

Lipophilicity (LogP) ~1.8 (Predicted)

Synthetic Pathway
The synthesis of Clofibramide follows the classic aryloxyisobutyric acid pathway established by

Thorp and Waring. The process relies on the Bargellini reaction or nucleophilic substitution

using 2-bromo-2-methylpropanamide.

Method A: Acid Chloride Route (Historical Standard)

Etherification: 4-Chlorophenol is reacted with acetone and chloroform in the presence of

KOH (Bargellini) or with ethyl 2-bromo-2-methylpropionate to yield Clofibrate (ester).

Hydrolysis: The ester is hydrolyzed to Clofibric Acid.

Amidation: The acid is converted to the acid chloride (using SOCl₂) and subsequently

reacted with aqueous ammonia to yield the amide.

Method B: Direct Alkylation (Streamlined) Direct alkylation of 4-chlorophenol with 2-bromo-2-

methylpropanamide in the presence of a base (e.g., K₂CO₃ in DMF) yields Clofibramide in a

single step, avoiding the acid intermediate.
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Figure 1: Direct synthesis of Clofibramide via nucleophilic substitution.

Historical Pharmacology: The Fibrate Era (1962–
2000s)
Discovery Context (ICI Program)
In the seminal 1962 study by Thorp and Waring at ICI, a vast library of aryloxyisobutyric acid

derivatives was screened for hypolipidemic activity in rats. The goal was to find non-hormonal

agents to lower cholesterol.

The Lead: Ethyl 2-(4-chlorophenoxy)-2-methylpropionate (Clofibrate) was selected for

commercialization (Atromid-S) due to favorable pharmacokinetics.

The Amide: Clofibramide was tested and found to be active.[1] Like the ester, it acts as a

prodrug. In vivo, amidases hydrolyze the amide bond to release the free Clofibric Acid, which

then activates PPAR-alpha (Peroxisome Proliferator-Activated Receptor alpha).

Mechanism of Action (Classical)
Ingestion: Clofibramide is absorbed.

Bioactivation: Hepatic amidases convert Clofibramide

Clofibric Acid + Ammonia.

Nuclear Receptor Binding: Clofibric Acid binds to the Ligand Binding Domain (LBD) of PPAR

.
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Transcription: Heterodimerization with RXR and binding to PPREs (Peroxisome Proliferator

Response Elements) increases expression of Lipoprotein Lipase (LPL) and ApoA-I, lowering

triglycerides.

Why was the Ester chosen over the Amide? Esters are generally hydrolyzed more rapidly than

primary amides by non-specific esterases in the blood and liver, providing a faster onset of

action. The amide's stability, while chemically advantageous, likely resulted in slower

bioactivation in early kinetic studies.

The Modern Renaissance: E3 Ligase Ligand (2026)
[2][3]
A paradigm shift occurred in 2026 when chemoproteomic studies identified the clofibric scaffold

as a binder for SYVN1 (Synoviolin), an endoplasmic reticulum-associated E3 ubiquitin ligase.

Clofibramide as a Functional Ligand
Unlike the PPAR

mechanism where the acid is the active species, recent data suggests the amide form itself
possesses binding affinity for SYVN1.

Thermal Shift Assay: Clofibramide (referred to as "Compound 8" in recent literature)

stabilized SYVN1 against heat-induced aggregation, confirming direct binding.[1]

PROTAC Application: This discovery allows Clofibramide (and the acid) to serve as the E3-

recruiting warhead in PROTACs (Proteolysis Targeting Chimeras).[2][3] By linking

Clofibramide to a target protein ligand (e.g., a BRD4 inhibitor), researchers can induce the

ubiquitination and degradation of the target protein via the SYVN1 pathway.[1][2][3]

Comparative Mechanism: PPAR vs. SYVN1
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Figure 2: Divergent signaling pathways. Left: The classical metabolic activation for lipid control.

Right: The direct recruitment of E3 ligase for protein degradation.

Experimental Protocols
Synthesis of Clofibramide (Bench Scale)
Objective: Preparation of high-purity amide for biological testing.

Reagents: 4-Chlorophenol (10 mmol), 2-bromo-2-methylpropanamide (10 mmol), Anhydrous

K₂CO₃ (15 mmol), DMF (20 mL).

Procedure:

Dissolve 4-chlorophenol in DMF under N₂ atmosphere.
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Add K₂CO₃ and stir at 60°C for 30 minutes to generate the phenoxide.

Add 2-bromo-2-methylpropanamide dropwise.

Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Workup: Pour into ice water. The precipitate is filtered, washed with water, and

recrystallized from ethanol/water.

Yield: Typically 75–85%. White crystalline solid.

Thermal Shift Assay (SYVN1 Binding)
Objective: Validate binding of Clofibramide to SYVN1.

Preparation: Express and purify Recombinant SYVN1 protein.

Incubation: Mix SYVN1 (2 µM) with Clofibramide (10–100 µM) and SYPRO Orange dye.

Measurement: Perform melt curve analysis using qPCR machine (25°C to 95°C, 0.5°C/min).

Analysis: A positive shift in melting temperature (

) compared to DMSO control indicates ligand stabilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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